Product packaging for Aurein-2.3(Cat. No.:)

Aurein-2.3

Cat. No.: B1578166
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Biological Origin of Aurein-2.3

Aurein (B1252700) peptides, including this compound, were discovered and isolated from the skin secretions of Australian southern bell frogs, Litoria aurea and Litoria raniformis. nih.govubc.caresearchgate.net These granular dorsal glands in the skin of these amphibians are a rich source of host defense peptides. researchgate.netresearchgate.net The initial characterization and sequencing of aurein peptides, including this compound, were performed using techniques such as electrospray mass spectrometry and Edman sequencing. researchgate.net this compound is one of seventeen aurein peptides found in the secretion of Litoria aurea and one of sixteen from Litoria raniformis, with ten peptides being common to both species. researchgate.netresearchgate.net

Classification of this compound within Antimicrobial Peptide Families

Antimicrobial peptides can be classified based on their structural features. nih.gov this compound is classified as an α-helical antimicrobial peptide. nih.govubc.caresearchgate.netmdpi.comcore.ac.uknih.govnih.govlsbu.ac.uk The aurein peptide family itself is comprised of five families (Aurein 1-5), typically ranging from 13 to 25 amino acid residues in length. nih.govmdpi.comresearchgate.netubc.ca The shorter aurein peptides from families 1 to 3 are generally considered active, while the longer peptides from families 4 and 5 are typically inactive. nih.govresearchgate.netmdpi.com this compound belongs to the Aurein 2 family. nih.govmdpi.comresearchgate.net

This compound has a net charge of +2 and requires an amidated C-terminus for activity. nih.govmdpi.comresearchgate.net Its amino acid sequence is GLFDIVKKVVGAIGSL-NH2. ubc.caresearchgate.net This sequence is very similar to Aurein-2.2 (GLFDIVKKVVGALGSL-NH2), differing only by a point mutation of leucine (B10760876) to isoleucine at position 13. researchgate.netnih.govnih.govubc.ca This structural feature, particularly the α-helical conformation, is crucial for its interaction with bacterial membranes. nih.govubc.caresearchgate.netmdpi.comcore.ac.uknih.govnih.govlsbu.ac.uk

Detailed research findings on this compound highlight its activity primarily against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.comresearchgate.net Studies have investigated its interaction with model bacterial membranes composed of lipids like DMPC/DMPG and POPC/POPG. ubc.caresearchgate.netmdpi.comcore.ac.uknih.govnih.govresearchgate.netubc.cascience.gov These studies indicate that this compound adopts an α-helical structure in the presence of these lipids and perturbs the membrane bilayers. ubc.caresearchgate.netcore.ac.uknih.govnih.govubc.cascience.gov

The mechanism of action involves membrane perturbation, which can lead to the formation of pores. mdpi.comnih.govresearchgate.netubc.camdpi.comnih.gov In POPC:POPG bilayers, this compound has been found to disrupt membranes via toroidal pore formation, a plausible mechanism given the mismatch in hydrophobic thickness between the peptide and the bilayer. mdpi.comresearchgate.net In thinner membranes like DMPC/DMPG, the peptide may act in a detergent-like manner or induce micelle formation. mdpi.comnih.govresearchgate.netubc.camdpi.com Studies using Bacillus subtilis have suggested that this compound forms small, ion-selective pores, leading to membrane depolarization and the release of essential metal ions, thus disrupting cellular ion homeostasis. nih.gov

Research has also explored the importance of specific residues and modifications for this compound activity. The amidated C-terminus is required for activity. nih.govmdpi.comresearchgate.net The difference at position 13 between Aurein-2.2 and this compound (leucine vs. isoleucine) has been investigated for its effect on peptide-lipid interactions and activity. researchgate.netnih.gov

Data on the minimal inhibitory concentrations (MICs) of this compound against certain bacteria have been reported in research studies. For instance, MICs of 16–32 μg/mL (or 9–18 μM) against S. aureus and S. epidermidis have been noted. nih.govmdpi.comresearchgate.net

Here is a summary of some research findings in a data table:

PeptideSequenceNet ChargeC-terminusActivity AgainstMIC Range (µg/mL)Membrane Interaction Model
This compoundGLFDIVKKVVGAIGSL+2AmidatedS. aureus, S. epidermidis16-32Toroidal pore (POPC:POPG), Detergent-like/Micellization (DMPC/DMPG) mdpi.comnih.govresearchgate.netubc.ca
Aurein-2.2GLFDIVKKVVGALGSL+2AmidatedS. aureus, S. epidermidis15-32 nih.govnih.govToroidal pore (POPC:POPG), Detergent-like/Micellization (DMPC/DMPG) mdpi.comnih.govresearchgate.netubc.ca
Aurein 2.3-COOHGLFDIVKKVVGAIGSL+1CarboxylLess active than amidated form researchgate.netnih.govHigher than amidated form nih.govLess readily inserts into DMPC/DMPG ubc.canih.gov

Properties

bioactivity

Antibacterial

sequence

GLFDIVKKVVGAIGSL

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Aurein 2.3

Determination of Secondary and Tertiary Conformations

In aqueous solution, Aurein-2.3 is largely unstructured, existing predominantly as random coils. nih.govuclan.ac.uk However, upon interacting with membrane-mimetic environments, the peptide undergoes a significant conformational change, folding into an α-helical structure. nih.govuclan.ac.uknih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.ukcore.ac.uk This transition to an α-helical conformation is considered essential for its interaction with and perturbation of lipid membranes.

Studies employing various membrane-mimetic environments, including organic solvents like trifluoroethanol (TFE) and different lipid vesicles, have demonstrated the induction of α-helicity in this compound. nih.govnih.govcore.ac.ukubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.uk The extent of α-helical content is influenced by factors such as the composition and thickness of the lipid bilayer, as well as the peptide-to-lipid (P/L) molar ratio. nih.govcore.ac.uk

Research using lipid mixtures mimicking bacterial membranes, such as 1:1 DMPC/DMPG (dimyristoylphosphatidylcholine/dimyristoylphosphatidylglycerol) and 1:1 POPC/POPG (palmitoyloleoylphosphatidylcholine/palmitoyloleoylphosphatidylglycerol), has shown that this compound adopts an α-helical structure in the presence of these vesicles. nih.govnih.govubc.caubc.ca Studies in 1:1 POPC/POPG liposomes indicated that this compound inserted into the bilayers at threshold P/L molar ratios between 1:40 and 1:30. nih.gov Oriented circular dichroism studies have shown that while the peptide may be surface-adsorbed at low peptide concentrations, it inserts into the bilayers at higher concentrations. nih.govubc.caubc.cacore.ac.uk

The percentage of α-helical content has been observed to decrease as the P/L molar ratio decreases. core.ac.uk At high peptide concentrations, this compound can achieve nearly 100% α-helical conformation in various lipid compositions. core.ac.uk Interestingly, the helical content appears to be dependent on the bilayer thickness but independent of the phosphatidylglycerol (PG) content. nih.gov

Molecular dynamics simulations have highlighted the role of the phenylalanine residue at position 3 (PHE3) as playing a key role in membrane interaction and facilitating oblique insertion into the lipid bilayer. uclan.ac.uknih.gov Additionally, "snorkelling" leucine (B10760876) residues have been implicated in further disrupting the membrane structure. uclan.ac.uknih.gov

Conformational Analysis in Membrane-Mimetic Environments

Advanced Spectroscopic and Analytical Techniques in Structural Studies

A range of advanced spectroscopic and analytical techniques have been employed to determine the structure and study the membrane interactions of this compound.

Circular Dichroism (CD) spectroscopy is a primary technique used to assess the secondary structure of this compound. nih.govuclan.ac.uknih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.ukcore.ac.uknih.govuclan.ac.uk By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can distinguish between different secondary structures, such as random coil and α-helix. CD studies consistently show that this compound transitions from a disordered state in water to an α-helical conformation in the presence of membrane-mimetic environments. nih.govuclan.ac.uknih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.ukcore.ac.uknih.gov Solution CD is used to examine structural changes in different lipid environments. nih.govubc.ca Oriented Circular Dichroism (OCD) provides information about the orientation and insertion depth of the peptide within oriented lipid bilayers. nih.govnih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.uk

Application of Circular Dichroism Spectroscopy

Computational Modeling and Molecular Dynamics Simulations of this compound Structure

Computational approaches, particularly Molecular Dynamics (MD) simulations, complement experimental techniques by providing detailed insights into the dynamic behavior of this compound and its interactions with membranes at an atomic level. uclan.ac.uknih.govdut.ac.zauclan.ac.ukdut.ac.zamdpi.com

MD simulations have supported experimental findings, suggesting that this compound folds into predominantly α-helical structures when associated with a dimyristoylphosphatidylcholine (B1235183) (DMPC) membrane. uclan.ac.uknih.gov These simulations have provided evidence for the peptide's oblique insertion into the membrane under conditions of hydrophobic mismatch, highlighting the critical role of residues like PHE3 in this process. uclan.ac.uknih.gov Furthermore, MD simulations performed at higher peptide-to-lipid ratios have indicated that peptide cooperativity is important and can lead to the formation of pores in the membrane. uclan.ac.uknih.gov Coarse-grained MD simulations have also shown the potential for this compound to form organized pore-like structures. mdpi.com Computational modeling can be used to predict secondary structures and calculate the energy associated with different conformations. mdpi.com

Summary of Spectroscopic and Simulation Findings:

TechniqueInformation ProvidedKey Findings for this compound
Circular Dichroism (CD)Secondary structure content (α-helix, random coil, etc.)Largely random coil in water; α-helical in membrane-mimetic environments. nih.govuclan.ac.uknih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.ukcore.ac.uknih.gov
Oriented Circular Dichroism (OCD)Peptide orientation and insertion depth in lipid bilayersSurface-adsorbed at low P/L; inserts at higher P/L ratios; orientation depends on membrane composition. nih.govnih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.uk
Solution-state NMRHigh-resolution structure in solution or membrane-mimetic environmentsConfirms α-helical structure in TFE. novoprolabs.comnih.govubc.ca
31P Solid-state NMREffects on lipid headgroup dynamics and membrane perturbationIndicates significant perturbation of lipid headgroups. nih.govnih.govcore.ac.ukubc.caubc.caubc.caresearchgate.netacs.orgnih.govcore.ac.uk
Differential Scanning Calorimetry (DSC)Peptide-lipid interactions and effects on membrane phase behaviorPerturbs the phase structure of lipid bilayers. nih.govubc.caubc.caresearchgate.net
Molecular Dynamics (MD) SimulationsDynamic behavior, membrane interaction mechanisms, pore formationFolds into α-helix in membranes; oblique insertion via PHE3; cooperativity leads to pore formation. uclan.ac.uknih.govdut.ac.zauclan.ac.ukdut.ac.zamdpi.com
Computational Modeling (e.g., MOE)Secondary structure prediction, conformational energy calculationCan predict α-helical structures and assess conformational stability. mdpi.com

Prediction of Three-Dimensional Conformations

The prediction of the three-dimensional (3D) conformation of peptides like this compound is crucial for understanding their function. Computational methods, such as de novo approaches, are used to predict peptide structures from their amino acid sequences. univ-paris-diderot.fr These methods often involve generating extended conformations and then employing algorithms and force fields to simulate folding into stable 3D structures. univ-paris-diderot.frdut.ac.za The spatial arrangement of amino acid residues in the 3D structure plays a key role in the peptide's functional activity. mdpi.com

Simulation of Peptide Folding and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the folding and conformational dynamics of peptides. nih.govuclan.ac.ukdut.ac.zaplos.org MD simulations of this compound have provided insights into its behavior in solution and in the presence of membranes. nih.govuclan.ac.uk These simulations support experimental findings that this compound is unstructured in solution and adopts an α-helical structure when interacting with lipid membranes. nih.govuclan.ac.uk

MD simulations have suggested that this compound utilizes an oblique oriented α-helix formation during membrane destabilization. nih.govuclan.ac.uk A phenylalanine residue (PHE3) has been identified as playing a key role in the initial membrane interaction. nih.govuclan.ac.uk Furthermore, simulations indicate that leucine residues may be involved in "snorkelling," contributing to further membrane disruption. nih.govuclan.ac.uk At higher peptide-to-lipid ratios, MD simulations suggest that peptide cooperativity is important for increased efficiency, potentially leading to pore formation. nih.govuclan.ac.uk

Simulations of peptide folding and dynamics help to understand how the amino acid sequence encodes the conformational preferences and intrinsic flexibility of these molecules. researchgate.netplos.org While some studies suggest that flexible peptides can be highly disruptive, others indicate that relative rigidity can also lead to high rates of permeability across membranes. researchgate.net Atomistic views provided by MD simulations, combined with biophysical investigations, reveal details about the molecular and supramolecular interactions of antimicrobial peptides with lipid membranes. researchgate.net

Mechanistic Investigations of Aurein 2.3 Biological Activity

Interactions with Biological Membrane Systems

Aurein-2.3 interacts with lipid bilayers, leading to their perturbation and destabilization. researchgate.netnih.govubc.canih.gov The nature of this interaction is influenced by factors such as peptide concentration and the composition and biophysical properties of the lipid bilayer. researchgate.netnih.govnih.govmdpi.com

Characterization of Membrane Destabilization Modalities

Research indicates that this compound can induce membrane destabilization through different mechanisms, depending on the specific membrane environment. researchgate.netnih.govmdpi.com These mechanisms include the formation of toroidal pores and detergent-like micellization. researchgate.netnih.govmdpi.com

Toroidal Pore Formation Hypothesis

The toroidal pore model is one proposed mechanism for this compound's membrane disruption. In this model, the peptides insert into the lipid bilayer, and in cooperation with the lipid headgroups, form pore-like structures where the lipid monolayers are continuous through the pore. researchgate.netmdpi.com This results in a positive curvature strain on the membrane. mdpi.com Studies using ³¹P solid-state NMR and differential scanning calorimetry have provided evidence consistent with the formation of distorted toroidal pores or localized membrane aggregates in certain lipid compositions, such as POPC/POPG bilayers. researchgate.netnih.govnih.gov This mechanism is considered plausible, especially when there is a mismatch between the peptide's hydrophobic length and the membrane thickness. researchgate.net

Detergent-Like Membrane Disruption Mechanism

In addition to toroidal pore formation, this compound can also act via a detergent-like mechanism, particularly in thinner membrane environments. researchgate.netnih.govmdpi.com This mechanism involves the peptide disrupting the lipid bilayer and inducing the formation of micelles. researchgate.netnih.govmdpi.com This has been observed in studies using DMPC/DMPG membranes, where the thinner hydrophobic core favors micelle formation. researchgate.netnih.govmdpi.com The detergent-like model represents a complete breakdown of the membrane structure into peptide-lipid micelles. mdpi.com

Carpet Model Interactions

The carpet model is often considered an initial step that can precede other membrane disruption mechanisms like toroidal pore formation or detergent-like micellization. mdpi.commdpi.com In this model, the antimicrobial peptides, including some aureins like aurein (B1252700) 1.2, initially adsorb onto the membrane surface, covering it like a carpet. mdpi.commdpi.com This surface accumulation can lead to tension and subsequent membrane breakdown. mdpi.commdpi.com While this compound's primary described mechanisms are toroidal pore formation and detergent-like activity, the carpet model represents a possible initial interaction phase where the peptide binds to the polar head groups of lipids, causing separation and introducing curvature strain. mdpi.com

Influence of Lipid Bilayer Composition and Biophysical Properties

The interaction of this compound with biological membranes is significantly influenced by the lipid bilayer's composition and its resulting biophysical properties, such as hydrophobic thickness and the presence of negatively charged lipids. researchgate.netnih.govnih.govmdpi.com

Impact of Phospholipid Headgroup and Acyl Chain Composition

The composition of phospholipid headgroups and acyl chains plays a crucial role in determining the mode of interaction and the extent of membrane perturbation by this compound. researchgate.netnih.govnih.gov

Studies comparing this compound's interaction with DMPC/DMPG and POPC/POPG bilayers highlight the impact of both headgroup charge (due to the presence of PG) and acyl chain length (affecting membrane thickness). researchgate.netnih.govnih.gov DMPC/DMPG membranes are thinner than POPC/POPG membranes. nih.gov In thinner DMPC/DMPG bilayers, this compound is more likely to induce micellization (detergent-like mechanism), while in thicker POPC/POPG bilayers, distorted toroidal pores or localized membrane aggregates are more likely to form. researchgate.netnih.govnih.gov This indicates that the hydrophobic thickness of the bilayer is a key parameter influencing the mechanism. researchgate.netmdpi.com

The presence of negatively charged lipids, such as phosphatidylglycerol (PG), is important for the initial electrostatic interaction with the positively charged this compound peptide. nih.govmdpi.comlsbu.ac.uk This interaction drives the peptides to interact with and insert into PC/PG bilayers more readily than into PC-only membranes. nih.gov

The following table summarizes some key findings regarding this compound's interaction with different lipid bilayer compositions:

Lipid CompositionMembrane ThicknessPrimary Perturbation Mode ObservedEvidence
DMPC/DMPG (1:1)Thinner (~26.5 Å)Micellization (Detergent-like)³¹P NMR (peak at 0 ppm), DSC, Calcein (B42510) release researchgate.netnih.govnih.gov
POPC/POPG (1:1)Thicker (~39 Å)Toroidal Pores/Aggregates³¹P NMR (powder pattern), DSC, Calcein release researchgate.netnih.govnih.gov
POPC/POPG (3:1)ThickerToroidal Pores/Aggregates³¹P NMR (powder pattern), DSC, Calcein release researchgate.netnih.govnih.gov

Note: Data compiled from referenced studies. researchgate.netnih.govnih.gov

The specific amino acid sequence, particularly residue 13 (Isoleucine in this compound), also plays a role in membrane interactions, although the exact nature of this hydrophobic residue at position 13 appears less critical than its presence for activity and membrane perturbation. nih.govcore.ac.uk

Effects of Membrane Hydrophobic Thickness

The hydrophobic thickness of lipid bilayers significantly influences the membrane interactions of aurein peptides, including this compound. This compound adopts an α-helical structure in the presence of lipids, with a hydrophobic length estimated to be around 24 Å. mdpi.com In model membranes with varying hydrophobic thickness, such as dimyristoylphosphatidylcholine (B1235183)/dimyristoylphosphatidylglycerol (DMPC/DMPG) bilayers (approximately 26.5 Å thick) and palmitoyloleoylphosphatidylcholine/palmitoyloleoylphosphatidylglycerol (POPC/POPG) bilayers (approximately 39 Å thick), the peptide's interaction and mechanism of membrane perturbation differ. mdpi.comnih.govresearchgate.netnih.gov

In thinner DMPC/DMPG membranes, aurein peptides, including this compound, appear to perturb the bilayer in a manner resembling a detergent-like mechanism or inducing nanomicelle formation. mdpi.comresearchgate.netubc.ca This suggests that when the peptide's hydrophobic length is comparable to or slightly less than the membrane thickness, it can integrate into the bilayer and induce significant disruption.

In contrast, in thicker POPC/POPG membranes, where there is a greater hydrophobic mismatch between the peptide and the bilayer, this compound is suggested to disrupt the membrane via the formation of distorted toroidal pores or localized membrane aggregates. mdpi.comresearchgate.netubc.ca Toroidal pores are characterized by a continuous lipid-peptide structure where the lipid monolayers bend and connect through the pore, lined by both peptide and lipid headgroups. mdpi.commdpi.com The hydrophobic mismatch in thicker membranes may favor this type of pore formation as the peptide cannot fully span the bilayer.

Membrane Depolarization and Permeabilization Processes

A key aspect of this compound's mechanism of action is its ability to induce membrane depolarization and permeabilization in target cells, particularly bacteria. This disruption of membrane integrity is crucial for its antimicrobial activity.

Membrane depolarization, the collapse of the electrochemical potential across the cytoplasmic membrane, is a rapid effect observed upon exposure of bacteria to this compound. Studies using membrane-sensitive dyes like DiSC₃(5) have shown that this compound causes depolarization of the bacterial membrane. nih.govnih.govubc.ca While Aurein 2.2 has demonstrated greater depolarization efficiency than this compound in some studies, this compound has shown similar efficiency to gramicidin (B1672133) S, a known membrane-perturbing agent. nih.govnih.govubc.ca

Membrane permeabilization, leading to leakage of intracellular contents, is another critical outcome of this compound interaction with membranes. Calcein release assays, which measure the leakage of a fluorescent dye from liposomes or bacterial cells, have been used to assess the permeabilizing effects of this compound. nih.govnih.govubc.canih.govacs.org These assays have shown that this compound induces membrane leakage, and the extent of leakage can be influenced by membrane composition. For instance, membrane leakage induced by aurein peptides, including this compound, was found to be more severe in DMPC/DMPG liposomes compared to POPC/POPG liposomes. nih.govnih.govubc.ca

The formation of pores is a widely accepted mechanism for membrane permeabilization by antimicrobial peptides. mdpi.commdpi.com As discussed in the previous section, this compound is thought to form toroidal pores or similar structures in lipid bilayers, particularly under conditions of hydrophobic mismatch. mdpi.comresearchgate.netubc.ca These pores allow for the passage of ions and other molecules across the membrane, leading to depolarization and disruption of cellular homeostasis. Studies have suggested that this compound forms small, ion-selective pores rather than large, non-specific pores, as it does not permeabilize the membrane to larger molecules like propidium (B1200493) iodide. nih.gov

Data from calcein release assays can be presented to illustrate the membrane permeabilization induced by this compound under different conditions or in comparison to other peptides.

Membrane Composition (mol/mol)Peptide/Lipid RatioThis compound Calcein Release (%)Aurein 2.2 Calcein Release (%)Aurein 2.3-COOH Calcein Release (%)
1:1 DMPC/DMPG1:15Data varies across studiesData varies across studiesData varies across studies
1:1 POPC/POPG1:15Lower than DMPC/DMPG nih.govnih.govubc.caHigher than this compound nih.govnih.govubc.caLower than this compound nih.govnih.govubc.ca
3:1 POPC/POPG1:15Lower than DMPC/DMPG nih.govnih.govubc.caHigher than this compound nih.govnih.govubc.caLower than this compound nih.govnih.govubc.ca

Note: Specific percentage values for calcein release can vary depending on experimental conditions (e.g., peptide concentration, incubation time, liposome (B1194612) preparation) across different studies. The table above reflects general trends observed in the literature.

Cellular and Subcellular Target Delineation

Modulation of Adenosine (B11128) Triphosphatase Activity

This compound has been shown to affect the activity of adenosine triphosphatase (ATPase), particularly F₁F₀ ATP synthase, an enzyme crucial for energy production in bacteria. Studies have indicated that this compound partially inhibits Escherichia coli ATPase activity. medchemexpress.commedchemexpress.eumedchemexpress.comnih.gov This inhibition can contribute to the disruption of cellular energy metabolism, further compromising bacterial viability.

Research comparing this compound to other amphibian antimicrobial peptides has shown variable degrees of ATPase inhibition. nih.gov The extent of inhibition can be influenced by differences in peptide sequence, such as the point mutation at residue 13 between Aurein 2.2 and this compound (Leu in Aurein 2.2, Ile in this compound), which has been shown to impact inhibitory activity. nih.govubc.ca

Data on ATPase inhibition by this compound and other peptides can be presented to show comparative effects.

PeptideOrganismATPase Inhibition (%)Reference
This compoundE. coliPartial inhibition medchemexpress.commedchemexpress.eumedchemexpress.comnih.gov
Aurein 2.2E. coliHigher than this compound nih.gov
Gramicidin SB. subtilisAffects ATP levels nih.gov
MelittinE. coliStrong inhibition nih.gov
MRP-amideE. coliNearly complete inhibition nih.gov

Note: Specific percentage inhibition values for this compound against E. coli ATPase can vary depending on peptide concentration and experimental setup. The table summarizes the general finding of partial inhibition and comparison to other peptides.

Perturbation of Intracellular Ion Homeostasis

The membrane-permeabilizing activity of this compound can lead to the disruption of intracellular ion homeostasis. By forming pores, this compound facilitates the leakage of essential ions from the cytoplasm, disturbing the delicate balance required for cellular processes. nih.govwhiterose.ac.uk

Studies on Bacillus subtilis treated with this compound have shown a significant decrease in the intracellular concentrations of certain metal ions, including potassium, magnesium, iron, and manganese. nih.gov This selective translocation of ions suggests that the pores formed by this compound, while allowing ion passage, may exhibit some degree of selectivity rather than being entirely non-specific large channels. nih.gov The loss of these ions can impair various cellular functions dependent on specific ion concentrations, contributing to cell death.

The perturbation of ion homeostasis is closely linked to membrane depolarization, as ion gradients are crucial for maintaining the membrane potential. nih.gov The efflux of potassium ions, for example, is a common consequence of membrane damage by pore-forming peptides and contributes significantly to depolarization. reading.ac.uk

Exploration of Non-Membrane Mediated Mechanisms of Action

While membrane interaction is considered the primary mechanism of action for this compound and many other antimicrobial peptides, researchers have also explored the possibility of non-membrane mediated mechanisms. mdpi.commdpi.com These mechanisms could involve the peptide entering the cell and targeting intracellular components.

Some antimicrobial peptides are known to translocate across the membrane and interact with intracellular targets such as nucleic acids, proteins, or enzymes, thereby inhibiting essential cellular processes like replication, transcription, or translation. mdpi.commdpi.com However, for this compound, the evidence strongly points towards membrane disruption as the dominant mechanism.

Studies investigating the mechanism of this compound in Bacillus subtilis through proteomic profiling indicated that the cell envelope is the main target. nih.gov While the study observed decreased cellular ATP levels and disturbed ion homeostasis, which are consequences of membrane damage, it did not provide strong evidence for direct targeting of intracellular macromolecules by this compound at concentrations relevant to its antimicrobial activity. nih.gov

Furthermore, studies comparing the proteome profile of bacteria treated with daptomycin (B549167) (an antibiotic with a different mechanism) to that of bacteria treated with pore-forming peptides like this compound did not show a match with marker proteins characteristic of intracellular targeting by daptomycin, further supporting the membrane-centric action of this compound. pnas.org

Although the potential for intracellular targets cannot be entirely ruled out for this compound, the current body of research predominantly supports a mechanism involving membrane interaction, depolarization, and permeabilization leading to ion leakage and disruption of cellular energy.

Synthetic Methodologies and Rational Peptide Engineering of Aurein 2.3

Chemical Synthesis Approaches for Aurein-2.3 and its Analogues

The production of this compound and its various analogues for research and potential development primarily relies on established peptide synthesis techniques.

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method employed for the chemical synthesis of this compound and its related peptides. nih.govresearchgate.netmdpi.comresearchgate.net The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly utilized, allowing for the stepwise addition of protected amino acids to a solid support resin. mdpi.comresearchgate.net For the synthesis of this compound, which features a C-terminal amide, Rink amide resin is typically used as the solid support. nih.gov In contrast, the synthesis of analogues with a free carboxyl C-terminus, such as this compound-COOH, involves the use of resins like Wang resin. nih.gov The coupling of amino acids during SPPS is facilitated by various reagents, including HBTU, HOBT, DIEA, TBTU, and DIC, often in the presence of catalysts such as DMAP. nih.govmdpi.com This methodology allows for the controlled and sequential assembly of the peptide chain.

Purification and Purity Assessment Methodologies

Following solid-phase synthesis, the crude peptide product requires purification to remove truncated sequences, unreacted reagents, and other impurities. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for purifying synthetic this compound and its analogues. nih.govresearchgate.netnih.gov This method separates peptides based on their hydrophobicity, utilizing a gradient of solvents, typically water and acetonitrile (B52724), often containing an ion-pairing agent like trifluoroacetic acid (TFA). nestgrp.com

Purity assessment is crucial to ensure the reliability of subsequent functional studies. Analytical RP-HPLC is used to determine the purity level of the synthesized peptides. mdpi.comresearchgate.net The identity and molecular weight of the purified peptides are routinely confirmed using mass spectrometry techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). nih.govmdpi.comresearchgate.netnih.govcore.ac.uk Reported purity levels for synthetic aurein (B1252700) peptides, including this compound and its variants, are typically ≥98% or ≥99%. nih.govnih.govcore.ac.uk It is noted that synthetic peptides may contain TFA salts as counterions, which can potentially influence experimental results. novoprolabs.com

Design and Functional Analysis of this compound Analogues and Derivatives

Rational peptide engineering involves the targeted modification of a peptide's sequence or structure to investigate the impact on its biological activity and to potentially enhance desired properties. Studies on this compound and its analogues have focused on understanding the relationship between structure and activity.

Structure-Activity Relationship Studies through Targeted Amino Acid Substitutions

A key area of investigation has been the role of specific amino acid residues in the activity of this compound. A notable comparison exists with Aurein-2.2, which differs from this compound by a single amino acid substitution: a leucine (B10760876) (Leu) at position 13 in Aurein-2.2 is replaced by an isoleucine (Ile) in this compound. nih.govnih.govubc.ca Although both Leu and Ile are hydrophobic residues, this subtle difference has been shown to influence the peptides' interaction with membranes and their relative membrane perturbation capabilities. nih.gov

Impact of C-Terminal Modification on Bioactivity

The nature of the C-terminus is a critical determinant of the bioactivity of aurein peptides. The majority of highly active aurein peptides, including this compound, possess an amidated C-terminus (-CONH2). nih.govresearchgate.netnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov Research comparing amidated this compound (this compound-CONH2) with its free carboxyl analogue (this compound-COOH) has consistently shown that the amidated form exhibits significantly higher activity. nih.govcore.ac.uknih.govresearchgate.netnih.gov The presence of the negative charge on the free carboxyl group in this compound-COOH appears to negatively impact its ability to interact effectively with negatively charged bacterial membranes, leading to reduced membrane insertion and diminished activity. nih.govnih.govresearchgate.netnih.gov

Studies involving C-terminal truncations have also provided insights into the importance of this region. While a modest truncation of three residues from the C-terminus of Aurein-2.2 had minimal impact on antimicrobial function, more extensive truncations were shown to reduce the peptide's ability to insert into lipid bilayers, highlighting the contribution of the C-terminal segment to membrane interaction. ubc.canih.gov

Development and Characterization of PEGylated this compound Variants

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide, is a strategy used to modify pharmacokinetic properties, such as increasing stability and reducing clearance. While specific detailed studies on PEGylated this compound are not extensively reported in the immediate search results, research on C-terminal PEGylation of other aurein peptides (e.g., Aurein 2.1, Aurein 2.6, Aurein 3.1) provides valuable insights into the potential effects of this modification on this compound. lsbu.ac.uk

Studies on PEGylated aurein variants have indicated that C-terminal PEGylation can lead to a decrease in antibacterial activity and reduced levels of amphiphilic α-helical structure in solvents and in the presence of membranes. lsbu.ac.uk PEGylation was also observed to reduce the peptides' ability to penetrate and lyse membranes and resulted in lower surface activity. lsbu.ac.uk However, a significant benefit of PEGylation noted in these studies was the reduction of haemolytic activity and an improvement in the relative therapeutic index, suggesting a potential for enhanced selectivity towards bacterial cells over host cells. lsbu.ac.uk Characterization of PEGylated aurein variants typically involves assessing changes in biological activity, secondary structure (e.g., using Circular Dichroism), and membrane interaction properties. lsbu.ac.uk These findings suggest that while PEGylation may reduce the potency of aureins, it could improve their safety profile, which is a critical consideration in the development of peptide-based therapeutics.

Preclinical Research and Potential Applications of Aurein 2.3

In Vitro Efficacy Against Bacterial Strains

Aurein-2.3, like other members of the aurein (B1252700) family, demonstrates antimicrobial activity by interacting with bacterial membranes. mdpi.commdpi.com These peptides typically adopt an α-helical structure upon contact with the membrane, which is considered important for their function. mdpi.commdpi.comfrontiersin.org The interaction often involves electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes. mdpi.comfrontiersin.orguclan.ac.uk

Gram-Positive Bacterial Strain Susceptibility Studies

This compound has shown activity against various Gram-positive bacterial strains. Studies have reported its efficacy against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.govnih.gov The minimal inhibitory concentrations (MICs) for this compound against these strains have been determined in several studies. For instance, amidated this compound has shown MICs of 25 µg/mL against wild-type S. aureus strain C622 and 8 µg/mL against S. epidermidis strain C621. nih.gov Another study reported MICs of 16–32 μg/mL (or 9–18 μM) against both S. aureus and S. epidermidis. mdpi.comnih.gov It is important to note that the activity is dependent on the C-terminus amidation; a carboxylated C-terminus version of this compound has been shown to be inactive against these bacteria at concentrations exceeding 100 µg/mL. researchgate.netnih.gov

Data on Gram-Positive Bacterial Susceptibility to this compound:

Bacterial StrainThis compound FormMIC (µg/mL)MIC (µM)Source
Staphylococcus aureusAmidated25- nih.gov
Staphylococcus aureusAmidated16-329-18 mdpi.comnih.gov
Staphylococcus epidermidisAmidated8- nih.gov
Staphylococcus epidermidisAmidated16-329-18 mdpi.comnih.gov
S. aureus (strain C622)Carboxylated>100- nih.gov
S. epidermidis (strain C621)Carboxylated>100- nih.gov

Exploration of Antineoplastic Research Potential in Cellular Models

Beyond its antimicrobial properties, the potential of this compound and other aurein peptides in antineoplastic research has been explored in cellular models. mdpi.comresearchgate.net Aurein peptides, particularly those from Families 1-3, have shown anticancer activity. mdpi.comnih.gov

Investigation of Antineoplastic Cellular Pathways

Research into the antineoplastic mechanisms of aurein peptides, including related variants, suggests they can induce cell death in cancer cells through various pathways. One proposed mechanism involves the disruption of the cancer cell membrane, a property attributed to the peptides' interaction with the anionic lipid layer of cancer cells. nih.gov This interaction can lead to membrane lysis (necrosis) and/or the formation of pores, which can trigger apoptotic pathways. nih.govnih.gov Some studies indicate that aurein peptides can induce apoptosis by disrupting the mitochondrial membrane after entering cancer cells. nih.gov The activation of apoptotic pathways is often indicated by an increase in caspase expression after peptide treatment. nih.gov

Evaluation of In Vitro Antineoplastic Activity

Studies have evaluated the in vitro antineoplastic activity of aurein peptides, including this compound or closely related sequences, against various cancer cell lines. While specific detailed data solely on this compound's antineoplastic activity across a wide range of cell lines is less extensively reported compared to its antimicrobial activity, related aurein peptides like Aurein 1.2 have demonstrated activity against numerous cancer cell types. nih.govnih.gov The anticancer activity of aurein peptides is often linked to their ability to selectively interact with cancer cells, which typically have a more negatively charged outer membrane compared to normal cells due to the accumulation of phosphatidylserine. nih.gov This selective interaction is a key aspect explored in the context of their therapeutic potential. nih.gov

Advanced Analytical and Methodological Approaches in Aurein 2.3 Research

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental for the purification and initial characterization of peptides like Aurein-2.3 from complex biological extracts or synthesis mixtures. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

Studies on aurein (B1252700) peptides, including this compound, have utilized preparative RP-HPLC for purification. nih.gov This typically involves a C4 preparative column and elution with a linear gradient of water and acetonitrile (B52724) containing a small percentage of trifluoroacetic acid (TFA). nih.gov The retention time of the peptide during RP-HPLC can also serve as a characteristic parameter. Comparative studies using RP-HPLC have shown that Aurein 2.2 and Aurein 2.3 exhibit nearly identical retention times, suggesting similar behavior in solution under these chromatographic conditions. nih.gov Proteomic profiling studies also utilize reversed-phase high performance chromatography as part of their workflow. colab.ws

Spectrometric Methods for Molecular Mass Verification

Mass spectrometry (MS) plays a crucial role in verifying the molecular weight and confirming the identity of purified peptides. This is particularly important after synthesis or isolation to ensure the correct product has been obtained.

Electrospray mass spectrometry (ESI-MS) is a powerful technique used in the characterization of aurein peptides. researchgate.net By combining ESI-MS with enzymatic digestion (such as Lys-C digestion), researchers can sequence peptides and confirm their primary structure. researchgate.net Automated Edman sequencing can further validate the peptide sequence obtained by MS. researchgate.net PubChem lists the computed molecular weight for Aurein 2.3 (C76H131N19O19) as 1615.0 g/mol , or 1613.98686303 Da. nih.gov The application of LC-MS with accurate mass measurement allows for the rapid assignment of molecular weight and formula, which can be used to search databases for potential matches, a principle applicable to peptide characterization. spectroscopyonline.com

Biophysical Techniques for Membrane Interaction Analysis (beyond CD/NMR)

Understanding how this compound interacts with lipid membranes is critical to elucidating its mechanism of action. Beyond techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), several other biophysical methods provide valuable insights into these interactions.

Lysis and Leakage Assays for Membrane Integrity Assessment

Lysis and leakage assays are essential for quantitatively assessing the ability of this compound to disrupt membrane integrity and cause the release of encapsulated substances.

Calcein (B42510) release assays are widely used to measure membrane leakage. nih.govresearchgate.netcore.ac.ukubc.canih.govnih.govaston.ac.uknih.gov In these assays, liposomes are prepared with a self-quenching concentration of a fluorescent dye like calcein encapsulated within their aqueous core. aston.ac.uknih.gov Upon interaction with a membrane-disrupting peptide, the dye is released into the surrounding medium, leading to an increase in fluorescence intensity. nih.gov Calcein release assay results showed that membrane leakage induced by aurein peptides was more severe in DMPC/DMPG liposomes compared to POPC/POPG liposomes. nih.govresearchgate.netcore.ac.ukubc.canih.gov

Another technique, the DiSC3(5) assay, is used to examine the ability of antimicrobial peptides to depolarize bacterial membranes. nih.govresearchgate.netcore.ac.ukubc.canih.govnih.govfrontiersin.org This assay utilizes a cationic, membrane-permeable fluorescent dye that inserts into polarized membranes and becomes self-quenching at high concentrations. nih.gov Membrane depolarization leads to the release of the dye and a change in fluorescence signal. nih.govfrontiersin.org Aurein 2.3 has shown similar efficiency to gramicidin (B1672133) S in perturbing the lipid membranes of intact S. aureus C622 in DiSC3(5) assays. nih.govresearchgate.netcore.ac.ukubc.canih.gov

Membrane integrity can also be assessed using dyes like propidium (B1200493) iodide (PI), which are typically impermeant to live cells but can enter cells with compromised membranes and stain DNA. frontiersin.orgthermofisher.com

Here is a summary of findings from leakage assays:

Assay TypeModel Membrane SystemObserved Effect on Membrane IntegrityComparative Findings (vs. Aurein 2.2/Aurein 2.3-COOH)Source
Calcein ReleaseDMPC/DMPG LiposomesMore severe leakage compared to POPC/POPG.Aurein 2.2 induced higher release than Aurein 2.3. nih.govresearchgate.netcore.ac.ukubc.canih.gov
Calcein ReleasePOPC/POPG LiposomesLess effective at causing leakage compared to DMPC/DMPG.Aurein 2.2 induced higher release than Aurein 2.3. nih.govresearchgate.netcore.ac.ukubc.canih.gov
DiSC3(5) AssayS. aureus C622Perturbation of lipid membranes.Similar efficiency to gramicidin S; less efficient than Aurein 2.2. nih.govresearchgate.netcore.ac.ukubc.canih.gov

Proteomic Profiling and Global Element Analysis

To understand the broader cellular impact of this compound, techniques like proteomic profiling and global element analysis are employed.

Proteomic profiling involves the large-scale study of proteins within a cell or organism, often used to assess the cellular stress response to antimicrobial peptides. Proteomic profiling of Bacillus subtilis treated with aureins 2.2 and 2.3 indicated that the cell envelope is the primary target for both peptides. nih.gov This suggests that the interaction with and disruption of the bacterial membrane trigger significant changes in the cellular proteome. nih.govdntb.gov.ua

Global element analysis involves determining the elemental composition of cells or cellular fractions. When applied to B. subtilis cells treated with aureins, global element analysis revealed a strong decrease in the intracellular concentrations of specific metal ions, including potassium, magnesium, iron, and manganese. nih.gov This finding suggests that this compound, along with Aurein 2.2, can trigger the release of these essential ions, thereby disturbing cellular ion homeostasis. nih.gov Element analysis can also be used to quantify peptides in subcellular fractions, particularly if the peptides are labeled with a detectable element. frontiersin.org

Here is a summary of findings from proteomic profiling and global element analysis:

TechniqueBiological SystemKey FindingsSource
Proteomic ProfilingBacillus subtilis cellsCell envelope identified as the main target. Stress response indicates membrane interaction. nih.govdntb.gov.ua
Global Element AnalysisBacillus subtilis cellsSignificant decrease in intracellular K+, Mg2+, Fe2+, and Mn2+ concentrations. nih.gov

Future Research Directions and Unresolved Questions for Aurein 2.3

Elucidating Complex Biological Pathways and Multifunctionality

The precise and comprehensive biological pathways through which Aurein-2.3 exerts its effects are still being fully elucidated. Research indicates that its primary target in bacteria is the cell envelope, leading to cytoplasmic membrane depolarization and a decrease in cellular ATP levels nih.gov. This compound has been shown to form small pores in the bacterial membrane, disrupting cellular ion homeostasis by triggering the release of specific metal ions like potassium, magnesium, iron, and manganese nih.gov. While toroidal pore formation is a plausible mechanism, particularly in certain membrane models, the exact nature and dynamics of these pores in live bacterial membranes require further investigation mdpi.comresearchgate.net.

A key unresolved question lies in the potential multifunctionality of this compound beyond its antimicrobial properties. Some aurein (B1252700) peptides exhibit anticancer activity, and while this compound has shown some effect on cancer cells, the underlying mechanisms and specific pathways involved in this activity need deeper exploration mdpi.comdut.ac.za. Understanding if this compound interacts with intracellular targets or modulates host immune responses could reveal additional therapeutic potential. Future research should focus on:

Detailed studies using advanced imaging techniques to visualize pore formation and membrane disruption by this compound in real-time in various bacterial species.

Investigating the specific interactions of this compound with different bacterial membrane components and how these interactions influence pore formation and ion leakage.

Comprehensive proteomic and transcriptomic analyses of bacterial and cancer cells treated with this compound to identify all affected cellular pathways and potential intracellular targets.

Exploring potential immunomodulatory effects of this compound and its interaction with host immune cells.

Advancements in Rational Peptide Design and Synthesis for Enhanced Efficacy

This compound's activity is influenced by its structure, including its α-helical conformation and the presence of an amidated C-terminus mdpi.comnih.gov. The difference of a single amino acid at position 13 between Aurein-2.2 (Leucine) and this compound (Isoleucine) appears to subtly affect their membrane perturbation capabilities, even with similar minimal inhibitory concentrations against Staphylococcus aureus core.ac.uk. This highlights the importance of specific residues and their impact on activity.

Future research in rational peptide design and synthesis for this compound should aim to:

Systematically investigate the impact of amino acid substitutions, deletions, and additions on this compound's antimicrobial and potential anticancer activities, as well as its specificity towards target cells acs.orgresearchgate.net.

Explore modifications to the peptide backbone or incorporation of non-proteinogenic amino acids to enhance stability, reduce potential toxicity, and improve efficacy mdpi.com.

Develop truncated or shorter analogs of this compound that retain or improve desired activities while potentially reducing synthesis costs and complexity acs.orgresearchgate.net.

Utilize computational modeling and simulation techniques to predict the structural and functional consequences of modifications before experimental synthesis dut.ac.zadut.ac.za.

PeptideSequenceNet Charge (approx.)C-terminusActivity Against Gram-Positive Bacteria (MIC range)
Aurein 2.2GLFDIVKKVVGALGSL-NH2+2Amidated16–32 μg/mL mdpi.com
Aurein 2.3GLFDIVKKVVGAIGSL-NH2+2Amidated16–32 μg/mL mdpi.com
Aurein 2.3-COOHGLFDIVKKVVGAIGSL-COOH+1CarboxylMarginally active researchgate.netnih.gov

Note: MIC values are approximate and can vary depending on the specific bacterial strain and experimental conditions.

Development of Innovative Methodological Platforms for Comprehensive Characterization

While techniques like circular dichroism (CD), nuclear magnetic resonance (NMR), and molecular dynamics (MD) simulations have provided insights into this compound's structure and membrane interactions, more innovative methodological platforms are needed for a comprehensive characterization dut.ac.zanih.govnih.govnih.gov. Understanding the peptide's behavior in complex biological environments remains a challenge.

Future research should focus on developing and applying advanced methodologies to:

Characterize the dynamic interaction of this compound with heterogeneous and complex biological membranes that better mimic in vivo conditions nih.gov.

Develop high-throughput screening methods to assess the activity and specificity of designed this compound analogs against a wide range of pathogens and cancer cell lines.

Utilize advanced spectroscopic techniques to gain higher resolution structural information of this compound when interacting with membranes and potential target molecules.

Implement in situ techniques to study this compound's activity and localization within live cells without disrupting their native environment.

TechniqueApplication in this compound ResearchFuture Directions
Circular Dichroism (CD)Studying secondary structure (e.g., α-helical content) in different environments nih.govnih.govnih.govApplication to more complex membrane models and in-cell studies.
Nuclear Magnetic Resonance (NMR)Determining solution structure and membrane interactions nih.govSolid-state NMR for detailed membrane-bound structure; in-cell NMR.
Molecular Dynamics (MD) SimulationsSimulating peptide behavior and membrane interactions dut.ac.zanih.govLarger scale simulations with more complex systems; enhanced sampling techniques.
Calcein (B42510) Release AssaysMeasuring membrane leakage researchgate.netnih.govnih.govDevelopment of assays for ion-specific leakage and in live bacteria.
DiSC3(5) AssayAssessing membrane depolarization researchgate.netcore.ac.uknih.govIntegration with other real-time cellular viability indicators.

By addressing these future research directions and unresolved questions using innovative approaches, the full therapeutic potential of this compound can be better understood and harnessed.

Q & A

Q. What are the primary mechanisms of antimicrobial action of Aurein-2.3, and what experimental methodologies are used to validate them?

To investigate mechanisms like membrane disruption or intracellular targeting, researchers employ:

  • Circular Dichroism (CD) Spectroscopy : To confirm secondary structural changes (e.g., α-helical conformation) in lipid environments .
  • Fluorescence Anisotropy : To measure peptide-lipid bilayer interactions using dyes like Laurdan .
  • Minimum Inhibitory Concentration (MIC) Assays : Paired with transmission electron microscopy (TEM) to correlate efficacy with morphological damage to bacterial membranes .

Example Experimental Workflow:

MethodKey ParametersValidation Criteria
CD SpectroscopyLipid-to-peptide ratio, buffer pHPeak shifts at 208 nm and 222 nm for α-helices
MIC AssaysBacterial strain selection, incubation time≥50% inhibition vs. controls

Q. What experimental protocols are recommended for assessing this compound’s membrane interactions in vitro?

Use model membrane systems such as:

  • Liposome Leakage Assays : Monitor carboxyfluorescein release under varying pH and ionic conditions to mimic host-pathogen interfaces .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers with real-time data on association/dissociation rates .
  • Patch-Clamp Electrophysiology : For studying ion channel formation in synthetic lipid bilayers .

Critical Considerations: Ensure lipid composition matches target bacterial membranes (e.g., phosphatidylglycerol for Gram-positive bacteria) and validate purity via HPLC .

Q. How should researchers design initial dose-response experiments for this compound to balance efficacy and cytotoxicity?

  • Stepwise Protocol :

Range-Finding Assays : Test logarithmic peptide concentrations (0.1–100 µM) against reference strains (e.g., S. aureus ATCC 25923).

Cell Viability Parallels : Use mammalian cell lines (e.g., HEK293) with MTT assays to calculate selectivity indices (SI = IC50 mammalian / MIC bacterial) .

Statistical Models : Apply nonlinear regression (e.g., four-parameter logistic curve) to quantify EC50 and Hill coefficients .

Advanced Research Questions

Q. What strategies are effective for optimizing this compound’s activity under varying physiological conditions (e.g., pH, biofilm presence)?

  • Biofilm Disruption : Use microfluidic flow cells coupled with confocal microscopy to assess peptide penetration into P. aeruginosa biofilms .
  • pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) with mass spectrometry to identify cleavage sites .
  • Synergistic Screens : Pair this compound with adjuvants (e.g., EDTA) in checkerboard assays to reduce MIC values against resistant strains .

Data Contradiction Management: If efficacy varies across biofilm models, standardize growth conditions (e.g., CDC biofilm reactor vs. static plate) and report metrics like biomass reduction (%) .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across different bacterial strains?

  • Meta-Analysis Framework :
  • Systematic Review : Aggregate data from ≥10 studies using PRISMA guidelines, focusing on variables like inoculum size and broth media .
  • Subgroup Analysis : Stratify results by bacterial genus, peptide batch (e.g., synthetic vs. recombinant), and assay type (e.g., broth microdilution vs. agar diffusion) .
    • Machine Learning : Train models on public datasets (e.g., APD3) to predict strain-specific activity based on lipidome profiles .

Q. How can multi-omics approaches (proteomics, transcriptomics) elucidate resistance mechanisms against this compound?

  • Integrated Workflow :

RNA-Seq : Compare gene expression in treated vs. untreated E. coli to identify upregulated efflux pumps or stress-response pathways .

LC-MS/MS Proteomics : Quantify membrane protein abundance changes (e.g., OmpF porins) post-exposure .

CRISPR Interference : Knock down candidate resistance genes to confirm functional roles .

Data Interpretation: Use pathway enrichment tools (e.g., DAVID, STRING) to map resistance hubs and validate with mutant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.